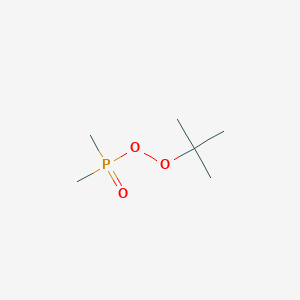
(tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane is an organophosphorus compound that features a tert-butylperoxy group and a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of tert-butyl hydroperoxide with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of tert-butyl hydroperoxide.
- Reaction of tert-butyl hydroperoxide with dimethylphosphoryl chloride in the presence of a base such as triethylamine.
- Purification of the product using techniques like distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Safety measures are strictly adhered to due to the reactive nature of the peroxide group.
Chemical Reactions Analysis
Types of Reactions: (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under specific conditions, the compound can be reduced to form different phosphorus-containing products.
Substitution: The compound can undergo substitution reactions where the tert-butylperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of tert-butyl alcohol and dimethylphosphoric acid.
Reduction: Formation of dimethylphosphine oxide.
Substitution: Formation of various substituted phosphine oxides.
Scientific Research Applications
(tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: Utilized in the production of polymers and as a crosslinking agent in the manufacture of elastomers and thermoplastics
Mechanism of Action
The mechanism of action of (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane involves the homolytic cleavage of the peroxide bond, leading to the formation of tert-butoxy radicals and dimethylphosphoryl radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties.
Dimethylphosphine oxide: A related phosphorus compound with different reactivity and applications.
Uniqueness: (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane is unique due to the presence of both a peroxide group and a phosphoryl group, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it valuable in both synthetic and industrial applications.
Properties
CAS No. |
63262-92-0 |
|---|---|
Molecular Formula |
C6H15O3P |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
2-dimethylphosphorylperoxy-2-methylpropane |
InChI |
InChI=1S/C6H15O3P/c1-6(2,3)8-9-10(4,5)7/h1-5H3 |
InChI Key |
MMLSMVVTUQWBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOP(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
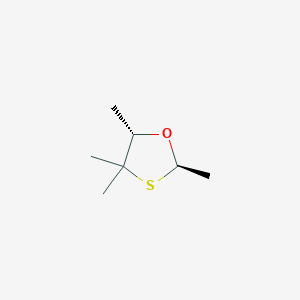
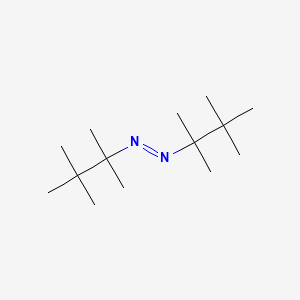
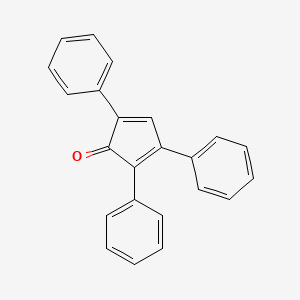
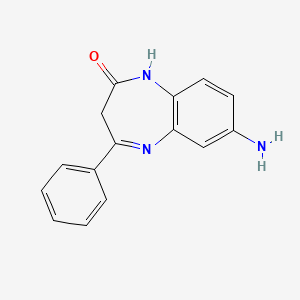
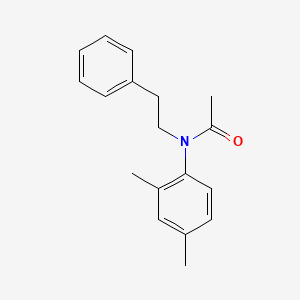


![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
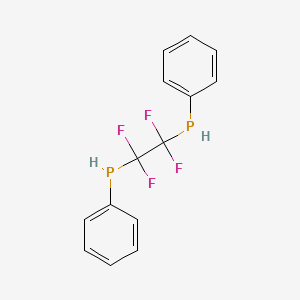
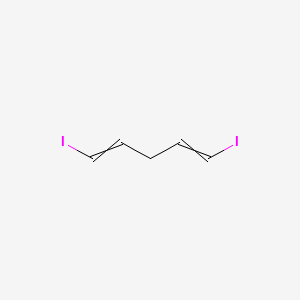
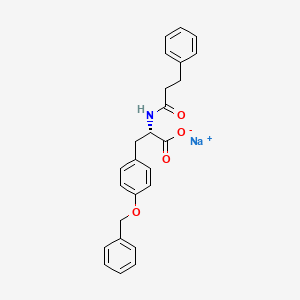
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
